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Allyl propyl disulfide - 2179-59-1

Allyl propyl disulfide

Catalog Number: EVT-299105
CAS Number: 2179-59-1
Molecular Formula: C6H12S2
CH2=CHCH2SSCH2CH2CH3

C6H12S2
Molecular Weight: 148.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Allyl propyl disulfide is an organosulfur compound naturally found in garlic (Allium sativum) and other Allium species. [, , , ] It belongs to the class of organic sulfides and contributes to the characteristic pungent odor and flavor of garlic. [, , , ] Allyl propyl disulfide, along with other organosulfur compounds in garlic, is studied for its potential biological activities and applications in various fields, including food preservation, agriculture, and medicine. [, , , ]

Physical and Chemical Properties Analysis

Food Preservation:

Allyl propyl disulfide exhibits antimicrobial activity against various foodborne pathogens, including Acinetobacter baumannii, Escherichia coli, Listeria monocytogenes, and Staphylococcus aureus. [] This property makes it a potential natural preservative agent in the food industry to extend shelf life and enhance food safety. [] Research indicates that the essential oils from garlic, rich in Allyl propyl disulfide, can inhibit biofilm formation and cellular metabolism of these pathogens. []

Allicin

Relevance: Allicin is a key precursor to allyl propyl disulfide and other organosulfur compounds found in garlic. It is formed by the enzymatic reaction of alliinase with alliin, both of which are present in intact garlic cloves. Upon crushing garlic, alliinase converts alliin to allicin, which then degrades into various organosulfur compounds, including allyl propyl disulfide [].

Diallyl Disulfide

Relevance: Diallyl disulfide is structurally similar to allyl propyl disulfide, sharing the diallyl disulfide core. Both compounds are found together in garlic and its essential oil and are believed to contribute to the overall biological activity of garlic [, ].

Diallyl Trisulfide

Relevance: Like allyl propyl disulfide, diallyl trisulfide belongs to the organosulfur family of compounds found in garlic. They are both derived from the breakdown of allicin and contribute to the diverse biological activities associated with garlic consumption [, ].

Allyl Methyl Sulfide

Relevance: While not as biologically active as some other garlic compounds, allyl methyl sulfide is structurally related to allyl propyl disulfide as both contain the allyl group. The formation and presence of allyl methyl sulfide further demonstrate the complex sulfur chemistry occurring within garlic and its metabolites [].

Dimethyl Trisulfide

Relevance: Although not specifically mentioned as being derived from allicin in the provided papers, dimethyl trisulfide shares structural similarities with allyl propyl disulfide through its trisulfide linkage. Its presence in garlic highlights the diversity of organosulfur compounds in this plant and their potential synergistic effects [].

2-Vinyl-4H-1,3-Dithiin

Relevance: 2-Vinyl-4H-1,3-dithiin, along with allyl propyl disulfide, exemplifies the variety of organosulfur compounds generated from the breakdown of allicin in garlic. Their presence underscores the dynamic nature of garlic chemistry and the potential for diverse biological effects depending on processing and consumption methods [].

Properties

CAS Number

2179-59-1

Product Name

Allyl propyl disulfide

IUPAC Name

1-(prop-2-enyldisulfanyl)propane

Molecular Formula

C6H12S2
CH2=CHCH2SSCH2CH2CH3

C6H12S2

Molecular Weight

148.3 g/mol

InChI

InChI=1S/C6H12S2/c1-3-5-7-8-6-4-2/h3H,1,4-6H2,2H3

InChI Key

FCSSPCOFDUKHPV-UHFFFAOYSA-N

SMILES

CCCSSCC=C

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
Soluble in diethyl ether, carbon disulfide, and chloroform
In water, 53 mg/L at 25 °C (est)
Solubility in water: none
Practically insoluble to insoluble in water
Soluble (in ethanol)
Insoluble

Synonyms

allyl propyl disulfide

Canonical SMILES

CCCSSCC=C

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